4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a thiol group, which is a sulfur-hydrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Starting Materials: : The synthesis begins with 3,4-dimethylphenol and chloromethyl triazole.
Reaction Conditions: : The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: : A base catalyst such as potassium carbonate (K2CO3) or triethylamine (TEA) is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The compound can be reduced to remove the amino group.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: : Disulfide derivatives.
Reduction: : Amines or amides.
Substitution: : Brominated or nitrated derivatives.
Scientific Research Applications
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The triazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: is unique due to its specific structural features, such as the presence of both a thiol group and a triazole ring. Similar compounds include:
4-amino-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
4-amino-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazole-3-thiol
4-amino-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazole-3-ol
These compounds differ in the position of the methyl groups on the phenyl ring, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
4-amino-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-4-9(5-8(7)2)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJGGQWLOJEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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